molecular formula C11H18N2O3 B573803 Tert-butyl 3-isocyanatopiperidine-1-carboxylate CAS No. 189321-64-0

Tert-butyl 3-isocyanatopiperidine-1-carboxylate

Cat. No.: B573803
CAS No.: 189321-64-0
M. Wt: 226.276
InChI Key: KOXWXSXYBKIVDA-UHFFFAOYSA-N
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Description

Tert-butyl 3-isocyanatopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane. The reaction temperature is maintained at a low level to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-isocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the reagents .

Major Products Formed

The major products formed from reactions involving this compound include ureas, carbamates, and substituted piperidines .

Scientific Research Applications

Tert-butyl 3-isocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-isocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of ureas and carbamates. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-isocyanatopiperidine-1-carboxylate is unique due to its high reactivity and versatility in chemical reactions. Its isocyanate group allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry and industrial applications .

Biological Activity

Tert-butyl 3-isocyanatopiperidine-1-carboxylate (CAS Number: 398489-26-4) is a compound of interest due to its potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 171.19 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : Approximately 251.3 °C at 760 mmHg
  • Melting Point : 49-52 °C

The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and steric properties, which can affect its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles in biological systems. Isocyanates are recognized for their ability to modify proteins and other biomolecules, potentially leading to various pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds containing isocyanate groups exhibit antimicrobial properties. For example, studies have shown that similar piperidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

2. Anticancer Potential

Isocyanates have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies suggest that this compound may exert cytotoxic effects on specific cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated a significant reduction in the viability of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating the compound's potential as a therapeutic agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxic effects of this compound were assessed on HeLa and MCF-7 cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

Cell LineIC50 (µM)
HeLa15
MCF-720

Properties

IUPAC Name

tert-butyl 3-isocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(7-13)12-8-14/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXWXSXYBKIVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700577
Record name tert-Butyl 3-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189321-64-0
Record name 1,1-Dimethylethyl 3-isocyanato-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189321-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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